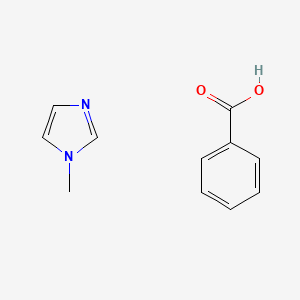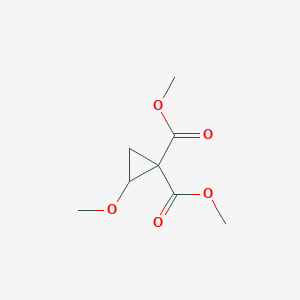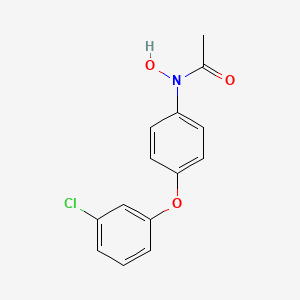![molecular formula C14H20N4O4 B14332216 4,4'-[(E)-Diazenediyl]bis(4-cyano-2-methylpentanoic acid) CAS No. 101395-62-4](/img/structure/B14332216.png)
4,4'-[(E)-Diazenediyl]bis(4-cyano-2-methylpentanoic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[(E)-Diazenediyl]bis(4-cyano-2-methylpentanoic acid) is a compound known for its role as a free radical initiator in polymer synthesis. It is a white crystalline powder with a molecular formula of C12H16N4O4 and a molar mass of 280.284 g/mol . This compound is particularly significant in the field of polymer chemistry due to its ability to initiate polymerization reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(E)-Diazenediyl]bis(4-cyano-2-methylpentanoic acid) typically involves the reaction of 4-cyano-2-methylpentanoic acid with a diazene compound under controlled conditions. The reaction is carried out in the presence of a catalyst, often at elevated temperatures to facilitate the formation of the diazenediyl linkage .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the diazenediyl linkage and to minimize the formation of by-products. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-[(E)-Diazenediyl]bis(4-cyano-2-methylpentanoic acid) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can break the diazenediyl linkage, leading to the formation of amine derivatives.
Substitution: The cyano groups can undergo nucleophilic substitution reactions to form different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives resulting from the cleavage of the diazenediyl linkage.
Substitution: Substituted products with various functional groups replacing the cyano groups.
Wissenschaftliche Forschungsanwendungen
4,4’-[(E)-Diazenediyl]bis(4-cyano-2-methylpentanoic acid) is widely used in scientific research due to its role as a free radical initiator. Its applications include:
Polymer Chemistry: Used as an initiator in free-radical polymerizations, including reversible addition−fragmentation chain transfer polymerization (RAFT).
Biology: Employed in the synthesis of biocompatible polymers for drug delivery systems.
Medicine: Utilized in the development of polymer-based medical devices and implants.
Industry: Applied in the production of high-performance polymers and coatings.
Wirkmechanismus
The compound exerts its effects through the generation of free radicals. When heated to decomposition (around 70°C), it releases nitrogen gas and produces two equivalents of reactive radicals. These radicals initiate polymerization by reacting with monomers to form polymer chains. The molecular targets include the double bonds in monomers, which are attacked by the radicals to propagate the polymerization process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Azobis(4-cyanopentanoic acid): Another free radical initiator with similar properties and applications.
4,4’-Azobis(4-cyanovaleric acid): Used in similar polymerization reactions but with different solubility and thermal decomposition characteristics.
Uniqueness
4,4’-[(E)-Diazenediyl]bis(4-cyano-2-methylpentanoic acid) is unique due to its specific molecular structure, which provides distinct thermal stability and solubility properties. These characteristics make it particularly suitable for certain polymerization processes where other initiators may not perform as effectively .
Eigenschaften
CAS-Nummer |
101395-62-4 |
|---|---|
Molekularformel |
C14H20N4O4 |
Molekulargewicht |
308.33 g/mol |
IUPAC-Name |
4-[(4-carboxy-2-cyanopentan-2-yl)diazenyl]-4-cyano-2-methylpentanoic acid |
InChI |
InChI=1S/C14H20N4O4/c1-9(11(19)20)5-13(3,7-15)17-18-14(4,8-16)6-10(2)12(21)22/h9-10H,5-6H2,1-4H3,(H,19,20)(H,21,22) |
InChI-Schlüssel |
NLCNXVQDGTZBKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(C)(C#N)N=NC(C)(CC(C)C(=O)O)C#N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methoxy]acetonitrile](/img/structure/B14332164.png)
![{Ethane-1,2-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol](/img/structure/B14332169.png)


![1-[(Prop-1-yn-1-yl)sulfanyl]propadiene](/img/structure/B14332182.png)


![2,2'-[1,3-Phenylenebis(oxy)]bis(N,N-dicyclohexylacetamide)](/img/structure/B14332202.png)


![2,5-diphenyl-1H-pyrazolo[1,5-c]pyrimidine-7-thione](/img/structure/B14332215.png)
